tert-butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate

Venetoclax synthesis Buchwald-Hartwig amination ester byproduct suppression

tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate (CAS 1628047-84-6), also referred to as ABT-199 Intermediate 2 or 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid 1,1-dimethylethyl ester, is a synthetic small molecule with the molecular formula C18H17BrN2O3 and a molecular weight of 389.24 g/mol. It is a pivotal building block in the convergent large-scale synthesis of Venetoclax (ABT-199), a first-in-class, FDA-approved selective BCL-2 inhibitor used for treating chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).

Molecular Formula C18H17BrN2O3
Molecular Weight 389.2 g/mol
CAS No. 1628047-84-6
Cat. No. B1380927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate
CAS1628047-84-6
Molecular FormulaC18H17BrN2O3
Molecular Weight389.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)OC2=CN=C3C(=C2)C=CN3
InChIInChI=1S/C18H17BrN2O3/c1-18(2,3)24-17(22)14-5-4-12(19)9-15(14)23-13-8-11-6-7-20-16(11)21-10-13/h4-10H,1-3H3,(H,20,21)
InChIKeyQTUZSJSEZUZNAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate (CAS 1628047-84-6): Critical Venetoclax Intermediate for BCL-2 Inhibitor Synthesis and Procurement


tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate (CAS 1628047-84-6), also referred to as ABT-199 Intermediate 2 or 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid 1,1-dimethylethyl ester, is a synthetic small molecule with the molecular formula C18H17BrN2O3 and a molecular weight of 389.24 g/mol . It is a pivotal building block in the convergent large-scale synthesis of Venetoclax (ABT-199), a first-in-class, FDA-approved selective BCL-2 inhibitor used for treating chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML) [1]. The compound features a brominated benzoic acid tert-butyl ester core linked via an ether bridge to a 1H-pyrrolo[2,3-b]pyridine (7-azaindole) heterocycle, a structural arrangement explicitly engineered to overcome the transamidation and saponification side reactions that plagued earlier methyl ester analogs during the key Buchwald–Hartwig amination step [2].

Why Generic Substitution Fails for CAS 1628047-84-6: The tert-Butyl Ester Differentiation in Venetoclax Intermediate Procurement


In-class compounds within the Venetoclax intermediate family are not interchangeable because the choice of ester protecting group fundamentally dictates the efficiency of the pivotal Buchwald–Hartwig amination step and the purity profile of the downstream API. When the methyl ester analog (4b, CAS 1630101-71-1) was evaluated under identical Pd-catalyzed C–N cross-coupling conditions, substantial quantities of two critical byproducts were generated: the piperazine amide from transamidation and 4-bromobenzoic acid from saponification of the methyl ester [1]. These byproducts necessitated costly chromatographic purification and compromised overall yield. The sterically hindered tert-butyl ester of CAS 1628047-84-6 (designated 4c in the primary process chemistry literature) was specifically designed and selected because its bulky tert-butyl group provides kinetic resistance to both nucleophilic attack at the ester carbonyl (suppressing transamidation) and base-mediated ester cleavage (suppressing saponification) [1]. This differential reactivity is not a minor optimization; it was the decisive factor enabling the convergent manufacturing route to achieve >99% conversion, >93% step yield, and ultimately >99% area purity for the final drug substance—outcomes unattainable with the methyl ester analog [1].

Quantitative Evidence Guide: CAS 1628047-84-6 Differentiation Data for Venetoclax Intermediate Procurement Decisions


Head-to-Head: tert-Butyl Ester (4c) vs Methyl Ester (4b) in Buchwald–Hartwig Amination — Transamidation and Saponification Suppression

In the pivotal Buchwald–Hartwig amination coupling with chloropiperazine 26, the methyl ester analog 4b (CAS 1630101-71-1) generated substantial quantities of two major byproducts: the piperazine amide from transamidation and 4-bromobenzoic acid from saponification [1]. These ester-related byproducts directly reduced the yield of desired product 23b and introduced purification burdens. Switching to the sterically hindered tert-butyl ester 4c (CAS 1628047-84-6) virtually eliminated both side reactions: 'when tert-butyl ester 4c was used in the coupling reaction, very little transamidation and saponification were observed' [1]. Under optimized conditions with [Pd(P(t-Bu)3)Br]2 precatalyst (20 mol% total Pd), the reaction proceeded with >99% conversion and >93% isolated yield for the tert-butyl ester, a performance level the methyl ester could not approach [1].

Venetoclax synthesis Buchwald-Hartwig amination ester byproduct suppression

Overall Process Yield: Convergent Synthesis Using 4c Doubles First-Generation Route Yield

The convergent large-scale synthesis route incorporating tert-butyl bromobenzoate 4c (CAS 1628047-84-6) as a key building block achieved an overall yield of 46% from the starting material 3,3-dimethyldicyclohexanone (6), more than doubling the overall yield of the first-generation synthesis route [1]. The first-generation route, which employed a Suzuki cross-coupling strategy rather than the Buchwald-Hartwig convergent assembly, also introduced mutagenic and carcinogenic impurities (compounds 9, 13, and 14) requiring control to ppm/ppb levels and necessitated tedious column chromatography for purification [1]. The new route using 4c not only improved yield but enabled consistent, reproducible large-scale manufacture producing venetoclax API with >99% area purity [1].

Venetoclax manufacturing process yield improvement convergent synthesis

Purity Specification: Industry-Standard ≥98% Purity Requirement for Downstream API Quality Assurance

For Venetoclax synthesis, tert-butyl 4-bromo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate (CAS 1628047-84-6) is consistently specified at ≥98.0% purity across major reputable suppliers (Sigma-Aldrich/Ambeed: 98% ; Fluorochem: 98% ; Bide Pharm: 97% ) . Industry guidance explicitly states that 'impurities, even in trace amounts, can lead to complex purification challenges, affect reaction yields, and potentially compromise the final API' [1]. The compound is supplied as a white to off-white solid with a defined melting point of 188–190 °C, enabling incoming quality verification via melting point determination . In contrast, some earlier intermediates in the Venetoclax pathway (e.g., aldehyde intermediate 5) were isolated as syrups lacking crystalline character, making purity control and handling substantially more difficult [2].

intermediate purity specification pharmaceutical quality control Venetoclax API

Dual Utility: Synthetic Intermediate and Venetoclax Impurity Reference Standard (Impurity 49)

CAS 1628047-84-6 serves a dual role in the pharmaceutical supply chain: it is both a critical synthetic intermediate for Venetoclax API manufacturing and an officially recognized Venetoclax impurity reference standard, designated Venetoclax Impurity 49 [1][2]. This dual designation means the same high-purity material can support both process chemistry (API synthesis) and analytical development (method validation, impurity profiling, ANDA/DMF submissions). Suppliers such as Molcoo and Clearsynth provide this compound with full characterization data and Certificates of Analysis meeting regulatory requirements for impurity reference standards [2]. In contrast, other Venetoclax intermediates such as CAS 1228837-05-5 (aldehyde intermediate) or CAS 1628047-87-9 (piperazine intermediate) are primarily procured for a single purpose (synthesis alone), reducing procurement flexibility [3].

Venetoclax impurity profiling reference standard pharmaceutical analytical method validation

Storage and Handling: −20 °C Under Inert Atmosphere — Differentiated Stability Requirements

CAS 1628047-84-6 requires storage at −20 °C under an inert atmosphere to maintain its certified purity (≥98%) and prevent degradation . This is a more stringent requirement than that for several other Venetoclax intermediates: for example, the piperazine dihydrochloride intermediate CAS 1628047-87-9 is stored at room temperature (20 °C) , and the chloropiperazine intermediate 26 is stored at 2–8 °C . The −20 °C requirement for CAS 1628047-84-6 is attributed to the susceptibility of the tert-butyl ester to hydrolytic degradation and the sensitivity of the pyrrolo[2,3-b]pyridine moiety to oxidative conditions . This differential storage requirement has direct implications for supply chain logistics, shipping validation, and on-site storage infrastructure planning, and must be factored into total procurement cost calculations when comparing intermediates [1].

intermediate storage stability pharmaceutical supply chain cold chain logistics

Optimal Procurement and Application Scenarios for CAS 1628047-84-6 Based on Quantitative Differentiation Evidence


GMP Manufacturing of Venetoclax API via the Convergent Buchwald–Hartwig Route

For organizations producing Venetoclax (ABT-199) API under cGMP conditions, CAS 1628047-84-6 is the only documented intermediate that enables the high-yield, low-byproduct Buchwald–Hartwig amination with chloropiperazine 26. The >99% conversion and >93% step yield—achieved because the tert-butyl ester suppresses transamidation and saponification side reactions—directly supports the 46% overall process yield and >99% area purity of the final API [1]. The ≥98% incoming purity specification and crystalline solid form (melting point 188–190 °C) further enable robust incoming QC by melting point verification, reducing the need for in-house repurification before use in the regulated manufacturing sequence .

Pharmaceutical Analytical Development: Impurity Profiling and Method Validation for ANDA/DMF Submissions

Because CAS 1628047-84-6 is formally designated Venetoclax Impurity 49, analytical development groups can procure the same high-purity material for use as an impurity reference standard in HPLC method development, method validation (AMV), and stability-indicating assay development [2]. This eliminates the need to independently synthesize, isolate, and characterize this specific impurity, accelerating the ANDA/DMF submission timeline. The defined melting point and chromatographic purity provide the orthogonal characterization data expected by regulatory agencies for impurity reference standards .

Venetoclax Biosimilar and Generic Development Programs

For generic pharmaceutical companies developing Venetoclax biosimilar or generic products, CAS 1628047-84-6 serves as the demonstrated key intermediate in the originator's commercial manufacturing route as published by AbbVie process chemists [1]. Adoption of the same intermediate ensures route fidelity to the reference listed drug (RLD) synthesis, minimizes the risk of new impurity profiles that could delay regulatory approval, and provides access to the 2× yield improvement and elimination of mutagenic Suzuki-coupling impurities documented in the convergent route [1][3].

Academic and Industrial Medicinal Chemistry: BCL-2 Inhibitor SAR and Novel Analog Synthesis

Research groups engaged in BCL-2 inhibitor structure-activity relationship (SAR) studies or novel Venetoclax analog synthesis benefit from CAS 1628047-84-6 as a late-stage diversification point. The bromine atom at the 4-position of the benzoate ring serves as a synthetic handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents, while the tert-butyl ester can be selectively cleaved under anhydrous conditions (as demonstrated in the convergent route saponification) without affecting the acid-sensitive pyrrolo[2,3-b]pyridine core [1][3]. This orthogonal reactivity profile is not available in analogs where the 4-position substituent is fixed.

Quote Request

Request a Quote for tert-butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.